molecular formula C15H22N2O5 B2756566 4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid CAS No. 2092676-39-4

4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid

Cat. No. B2756566
CAS RN: 2092676-39-4
M. Wt: 310.35
InChI Key: JWUUWQWFUAOIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization : Research on oxindole synthesis utilizing palladium-catalyzed C-H functionalization presents a methodological advancement in organic synthesis. This approach, which includes the use of compounds similar in structure or functionality to the one inquired, highlights the utility of palladium catalysts in facilitating complex transformations, thereby opening avenues for the synthesis of potential medicinal compounds (Magano et al., 2014).

Antimicrobial Activity of Triazole Derivatives : The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of these compounds in addressing antibiotic resistance. By modifying the chemical structure, researchers aim to enhance the antimicrobial efficacy against a range of microorganisms (Bektaş et al., 2007).

PPARpan Agonist Synthesis : An efficient synthesis of a potent PPARpan agonist showcases the importance of chemical synthesis in drug development. The described compound, through a seven-step synthesis process, exemplifies the strategic incorporation of chemical functionalities to achieve desired biological activities (Guo et al., 2006).

Methodological Innovations

Electrochemical Oxidation in Drug Synthesis : The exploration of electrochemical methods in the synthesis of cardiovascular drugs provides a "green" alternative to traditional synthetic routes. The application of electrochemical oxidation to synthesize nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid demonstrates the potential for more sustainable and efficient drug synthesis processes (Krauze et al., 2004).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds : Advancements in ruthenium-catalyzed synthesis methods for producing 5-amino-1,2,3-triazole-4-carboxylates underline the importance of catalysis in developing peptidomimetics and biologically active compounds. This method offers a controlled approach to constructing triazole scaffolds, crucial for developing new therapeutic agents (Ferrini et al., 2015).

properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-9-11(13(18)19)21-12(16-9)10-6-5-7-17(8-10)14(20)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUUWQWFUAOIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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